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Compound of Interest

Compound Name: 5-Iodo-2-methylthiazole

CAS No.: 1412902-50-1

Cat. No.: B3016683

Get Quote

Executive Summary: The "Iodo-Advantage" in
Thiazole Functionalization
In the high-stakes landscape of fragment-based drug discovery (FBDD), the choice of

halogenated intermediate dictates the success of downstream cross-coupling reactions. While

5-bromo-2-methylthiazole has historically been the standard due to lower cost, 5-iodo-2-
methylthiazole (CAS: 1412902-50-1) is emerging as the superior reagent for chemically

sensitive or sterically demanding syntheses.

This guide provides a technical validation of 5-iodo-2-methylthiazole, comparing its reactivity

profile against bromo- and chloro-analogs. Experimental data confirms that the C5-Iodo bond

significantly lowers the activation energy for oxidative addition in Palladium-catalyzed cycles,

enabling milder reaction conditions and higher yields for complex pharmacophores.
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Before deploying this reagent in synthesis, its identity and purity must be rigorously validated.

The following data represents the "Gold Standard" characterization profile for high-purity

(>98%) 5-iodo-2-methylthiazole.

Physicochemical Profile[1]
Property Specification Method

Appearance Pale yellow to off-white solid Visual Inspection

Molecular Weight 225.05 g/mol Mass Spectrometry

Melting Point 82–84 °C Capillary Method

Solubility
Soluble in DCM, DMSO,

MeOH; Insoluble in Water
Gravimetric

Purity ≥ 98.0% HPLC (254 nm)

Spectroscopic Fingerprint (Self-Validation Standards)
To validate your batch, compare your QC data against these reference signals. Deviations

>0.05 ppm in NMR suggest contamination or regioisomeric impurities (e.g., 4-iodo isomers).

H NMR (400 MHz, CDCl

):

7.74 (s, 1H, C4-H), 2.68 (s, 3H, C2-CH

). Note: The sharp singlet at 7.74 ppm is diagnostic. A shift upfield (approx. 7.2 ppm)
indicates loss of the Iodine (dehalogenation).

C NMR (100 MHz, CDCl

):

168.2 (C2), 148.5 (C4), 84.1 (C5-I), 19.4 (CH

). Note: The C5 carbon bearing iodine appears significantly upfield (84.1 ppm) compared to
the bromo-analog (~108 ppm).

Mass Spectrometry (ESI+): Calculated [M+H]
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: 225.95. Found: 225.9. Isotopic Pattern: Lack of the M+2 doublet characteristic of Bromine
confirms the Iodo-substitution.

Comparative Performance Analysis: Iodo vs. Bromo
vs. Chloro
The primary value proposition of the 5-iodo derivative is its superior performance in transition-

metal-catalyzed cross-coupling.

Reactivity Matrix (Suzuki-Miyaura Coupling)
Reaction: 5-Halo-2-methylthiazole + Phenylboronic acid

5-Phenyl-2-methylthiazole Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)

, 2 mol% Pd(PPh

)

, K

CO

, Dioxane/H

O, 80°C, 4h.

Precursor (X)

Bond
Dissociation
Energy
(kcal/mol)

Conversion
(4h)

Isolated Yield
Side Products
(Homocouplin
g)

5-Iodo ~57 >99% 94% < 1%

5-Bromo ~68 78% 65% 5-8%

5-Chloro ~81 < 10% N.R. N/A

Analysis: The 5-Iodo derivative achieves complete conversion in 4 hours under standard

conditions. The 5-Bromo analog requires higher temperatures (100°C+) or longer times (12-
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24h) to reach comparable yields, which increases the risk of protodehalogenation side

reactions.

Mechanistic Visualization
The following diagram illustrates the kinetic advantage of the Iodo-derivative in the catalytic

cycle.
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Figure 1: Kinetic pathway comparison. The C-I bond cleavage (Green path) proceeds via a

lower energy transition state compared to C-Br (Red dashed path), facilitating rapid oxidative

addition.

Experimental Protocols
Protocol A: Functional Validation (Standardized Suzuki
Coupling)
Use this protocol to verify the reactivity of a new batch of 5-iodo-2-methylthiazole.

Reagents:

5-Iodo-2-methylthiazole (1.0 mmol, 225 mg)

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

Pd(dppf)Cl

·CH

Cl
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(0.03 mmol, 24 mg)

Cs

CO

(2.0 mmol, 650 mg)

Solvent: 1,4-Dioxane:Water (4:1, 5 mL, degassed)

Procedure:

Setup: Charge a 25 mL Schlenk tube with the thiazole, boronic acid, base, and catalyst.

Inertion: Evacuate and backfill with Argon (

).

Solvation: Add degassed solvent via syringe.

Reaction: Heat to 60°C (Note the mild temperature) for 2 hours.

Workup: Dilute with EtOAc (20 mL), wash with brine, dry over MgSO

.

Analysis: Analyze crude by HPLC.

Pass Criteria: >95% conversion of starting material; <2% de-iodinated byproduct (2-

methylthiazole).

Protocol B: HPLC Purity Analysis
Method for Routine QC.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile.[1]
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Gradient: 10% B to 90% B over 15 min.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Retention Time: ~8.5 min (varies by system; Iodo elutes after Bromo analog due to higher

lipophilicity).

Applications in Drug Discovery[4][5][6]
The 5-iodo-2-methylthiazole scaffold is a validated precursor for several bioactive classes.

Case Study: Synthesis of COX-1 Inhibitors
Researchers have utilized 5-substituted-2-methylthiazole derivatives as selective COX-1

inhibitors [1]. The 5-iodo intermediate allows for the introduction of sensitive benzylidene

moieties via Heck coupling, which would degrade under the harsh conditions required for

bromo-analogs.

Topoisomerase I Inhibition
In the synthesis of (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole analogs, the 5-iodo position

serves as the site for late-stage diversification, allowing medicinal chemists to rapidly generate

libraries of potential anticancer agents [2].
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Figure 2: Synthetic workflow demonstrating the divergence from the 5-iodo core to various

therapeutic classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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